7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine structure, which contributes to its unique chemical properties and biological activities. The compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various bioactive molecules.
The compound can be synthesized through various methods, including multi-step synthetic routes that involve starting materials such as dimethyl malonate and other organic reagents. Its synthesis has been documented in several scientific articles and patents, highlighting its importance in pharmaceutical research and development .
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) in its molecular structure. It also falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements in the ring.
The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and time to optimize yields and minimize by-products. The use of environmentally friendly solvents and reagents is encouraged to reduce waste and enhance safety during the synthesis process.
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can participate in various chemical reactions, including:
Reactions involving this compound typically require specific reagents and conditions to achieve desired transformations while maintaining structural integrity.
The mechanism of action for compounds derived from 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that modifications on the core structure can significantly influence biological activity, with some compounds exhibiting high selectivity towards specific targets.
Relevant data from studies indicate that these properties are crucial for determining the suitability of this compound in pharmaceutical formulations.
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid serves as an important building block in medicinal chemistry. Its applications include:
The pyrrolo[2,3-d]pyrimidine core, initially identified as a natural product in marine organisms (sponges and seaweed), has evolved into a cornerstone of rational drug design [3]. This bicyclic heterocycle gained prominence due to its structural resemblance to purine bases, enabling competitive interactions with ATP-binding sites across diverse enzyme families. The carboxylic acid derivative at the C4 position (CAS: 1005206-17-6, C₇H₅N₃O₂) serves as a versatile synthetic intermediate for constructing pharmacologically active molecules, facilitating amide bond formation or metal-catalyzed coupling reactions [8]. Its emergence as a privileged scaffold is exemplified by FDA-approved agents such as tofacitinib (JAK inhibitor) and baricitinib, which utilize the unsubstituted pyrrolopyrimidine core for hinge-binding interactions [6]. The carboxylic acid functionality specifically enhances water solubility and provides a synthetic handle for structure-activity relationship (SAR) exploration, accelerating derivatization programs in kinase inhibitor discovery [3] [6].
Strategic modification of the C4-carboxylic acid group generates analogues that exploit conserved features in enzymatic binding pockets. Three primary structural classes dominate the literature:
Amide-Linked Piperidine Derivatives: Conversion to 4-(aminopiperidinyl)carboxamides yields potent protein kinase B (PKB/Akt) inhibitors. Compound CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) exhibits an IC₅₀ of 6 nM against PKBβ. Optimization to 4-carboxamide piperidines (e.g., compound 18) improved oral bioavailability while retaining nanomolar potency (IC₅₀ = 7 nM) and >150-fold selectivity over PKA [5].
Hydrazide-Based Multi-Kinase Inhibitors: Condensation with halogenated benzaldehydes generates "(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides" with broad-spectrum activity. Compound 5k inhibits EGFR (IC₅₀ = 40 nM), Her2 (IC₅₀ = 204 nM), VEGFR2 (IC₅₀ = 58 nM), and CDK2 (IC₅₀ = 67 nM), inducing apoptosis via Bax/Bcl-2 modulation [6].
FtsZ-Targeting Antibacterials: Amidation with substituted piperazines yields bactericidal agents disrupting bacterial cell division. Compound B6 inhibits Xanthomonas oryzae FtsZ GTPase (EC₅₀ = 4.65 µg/mL), suppressing protofilament formation through binding at the GTPase domain [3].
Table 1: Structure-Activity Relationships of Key C4-Carboxamide Derivatives
Compound | C4 Substituent | Primary Target(s) | Potency (IC₅₀/EC₅₀) | Selectivity Feature |
---|---|---|---|---|
CCT128930 | 4-(4-Chlorobenzyl)piperidin-4-amine | PKBβ | 6 nM | 28-fold selectivity over PKA |
Compound 12 | 4-(2,4-Dichlorobenzyl)piperidin-4-amine | PKBβ | 8.5 nM | 153-fold selectivity over PKA |
Compound 18 | 4-(2-Naphthyl)piperidin-4-amine | PKBβ | 7 nM | 70-fold selectivity over PKA |
Compound 5k | (E)-4-Fluoro-N'-(4-fluorobenzylidene) | EGFR/Her2/VEGFR2 | 40-204 nM | Multi-kinase inhibition profile |
Compound B6 | 1-(4-(4-Methylpiperazine-1-carbonyl)phenyl | FtsZ (Xoo) | 4.65 µg/mL | Disrupts Z-ring formation in bacteria |
The carboxylic acid-functionalized pyrrolopyrimidine demonstrates distinct advantages over bioisosteric heterocycles in kinase binding:
Versus Thienopyrimidines: Replacement of the pyrrole nitrogen with sulfur in thieno[2,3-d]pyrimidine (compound 26) reduces RET kinase inhibition by 12-fold (IC₅₀ = 0.96 µM) compared to the pyrrolo analogue 20 (IC₅₀ = 0.076 µM). This potency drop stems from weaker hydrogen-bond donation to the hinge region residue Met918, confirmed via molecular docking [2].
Versus Purines: Unlike planar purines, the reduced N7 atom in pyrrolo[2,3-d]pyrimidine introduces a subtle conformational twist. This distortion better accommodates the hydrophobic pocket adjacent to RET's ATP-binding site, explaining the low nanomolar potency of lead 59 against RET-wild type (RET-wt) and RET-V804M mutant (IC₅₀ < 50 nM) [2].
Type II Kinase Inhibitor Binding: The scaffold's flexibility enables optimal positioning in the DFG-out conformation of c-Met/Axl kinases. Compound 22a (derived from C4-carboxylic acid) achieves dual c-Met/Axl inhibition (IC₅₀ = 1 nM) by forming three hydrogen bonds: 1) pyrrolopyrimidine N1 with Met1160 backbone, 2) amino group with Pro1158 carbonyl, and 3) carboxamide with Asp1222. This surpasses the binding stability of rigid benzimidazole-based inhibitors [7].
Table 2: Heterocyclic Scaffold Performance in Kinase Inhibition
Heterocycle | Representative Compound | Target Kinase | IC₅₀ | Binding Feature |
---|---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidine | Lead 59 | RET V804M | <50 nM | Binds hinge via N-H and N, extends into hydrophobic pocket II |
Thieno[2,3-d]pyrimidine | Compound 26 | RET V804M | 0.96 µM | Reduced H-bond capacity to hinge region Met918 |
Purine | - | Multiple | Variable | Planar structure less adaptable to asymmetric pockets |
Benzimidazole | Pz-1 | RET | ~100 nM | Limited vector alignment for DFG-out binding |
The scaffold's synthetic versatility is evidenced by RET inhibitors with C6-aryl extensions (compound 59), which access deep hydrophobic pockets in drug-resistant mutants, a feat unattainable with smaller heterocycles like pyrazolopyrimidines [2] [7]. Direct linkage strategies (eliminating metabolically labile ether bonds) in c-Met/Axl inhibitors (compound 22a) further demonstrate superior metabolic stability (>80% remaining after 40 min in microsomes) compared to biphenyl ether analogues like BMS-777607 (<20% remaining) [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7